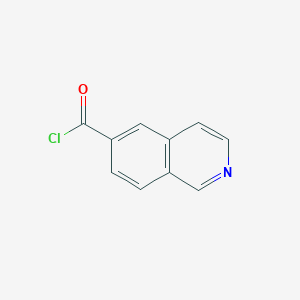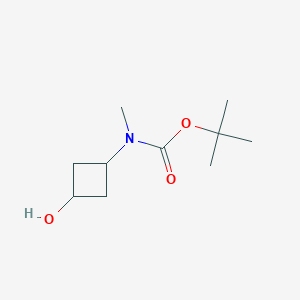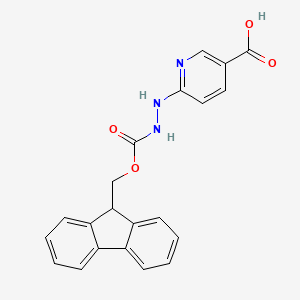
2-(二氟甲基)苯胺
概述
描述
2-(Difluoromethyl)aniline is an organic compound with the molecular formula C7H7F2N It is characterized by the presence of a difluoromethyl group (-CF2H) attached to the aniline structure
科学研究应用
2-(Difluoromethyl)aniline has a wide range of applications in scientific research:
作用机制
Target of Action
It’s worth noting that aniline derivatives are often used in the synthesis of various pharmaceuticals and can interact with a wide range of biological targets .
Mode of Action
Aniline derivatives can interact with their targets in various ways, depending on the specific structure of the derivative and the nature of the target .
Biochemical Pathways
Aniline and its derivatives are known to be involved in a variety of biochemical processes .
Pharmacokinetics
The pharmacokinetics of aniline derivatives can vary widely depending on their specific chemical structures .
Result of Action
Aniline derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Difluoromethyl)aniline . These factors can include temperature, pH, and the presence of other chemicals or biological entities .
安全和危害
The safety data sheet for “2-(Difluoromethyl)aniline” indicates that it is a combustible liquid. It is harmful if swallowed or inhaled and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
未来方向
The inclusion of fluorine atoms or heterocyclic moieties into drug structures represents a recurrent motif in medicinal chemistry . The combination of these two features is constantly appearing in new molecular entities with various biological activities . This is demonstrated by the increasing number of newly synthesized fluorinated heterocyclic compounds among the FDA-approved drugs .
生化分析
Biochemical Properties
2-(Difluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the field of medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The presence of fluorine atoms in 2-(Difluoromethyl)aniline can influence the enzyme’s activity, leading to either inhibition or activation of metabolic pathways . Additionally, 2-(Difluoromethyl)aniline can form hydrogen bonds with proteins, affecting their structure and function .
Cellular Effects
2-(Difluoromethyl)aniline has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Difluoromethyl)aniline can modulate the activity of signaling proteins such as kinases, leading to altered phosphorylation states and downstream effects . It also affects gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes . Furthermore, 2-(Difluoromethyl)aniline can impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 2-(Difluoromethyl)aniline involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, 2-(Difluoromethyl)aniline can inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . This binding can prevent the enzymes from metabolizing other substrates, leading to changes in metabolic pathways. Additionally, 2-(Difluoromethyl)aniline can influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Difluoromethyl)aniline can change over time. The compound’s stability and degradation are important factors to consider. 2-(Difluoromethyl)aniline is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that 2-(Difluoromethyl)aniline can have lasting effects on cellular function, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-(Difluoromethyl)aniline vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression . At high doses, 2-(Difluoromethyl)aniline can be toxic, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .
Metabolic Pathways
2-(Difluoromethyl)aniline is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism . The compound can undergo oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways can influence the compound’s overall effects on cellular function and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-(Difluoromethyl)aniline within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cells, 2-(Difluoromethyl)aniline can bind to proteins and other biomolecules, influencing its localization and accumulation . This distribution pattern can affect the compound’s overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-(Difluoromethyl)aniline is important for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)aniline typically involves the introduction of the difluoromethyl group to an aniline precursor. One common method is the reaction of aniline with difluoromethylating agents under specific conditions. For example, the difluoromethylation of aniline can be achieved using difluorocarbene reagents in the presence of a base . Another approach involves the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aniline structure .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)aniline may involve large-scale difluoromethylation processes. These processes often utilize efficient catalytic systems and optimized reaction conditions to achieve high yields and purity. The choice of reagents and catalysts, as well as the reaction parameters, are crucial for the scalability and economic viability of the production process .
化学反应分析
Types of Reactions
2-(Difluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(Difluoromethyl)aniline include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas in the presence of a catalyst for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives .
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
2-(Fluoromethyl)aniline: Contains a fluoromethyl group (-CH2F) instead of a difluoromethyl group.
2-(Chloromethyl)aniline: Features a chloromethyl group (-CH2Cl) instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)aniline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential biological activity compared to its analogs .
属性
IUPAC Name |
2-(difluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMLDJWNYZQBHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735263 | |
| Record name | 2-(Difluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67272-07-5 | |
| Record name | 2-(Difluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400291.png)
![3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B1400293.png)
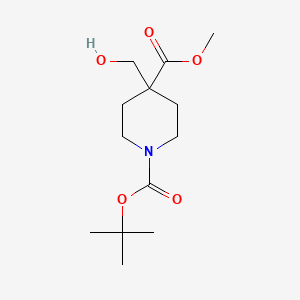
![5-Nitro-6-bromo-1h,3h-benzo[de]isochromene](/img/structure/B1400298.png)
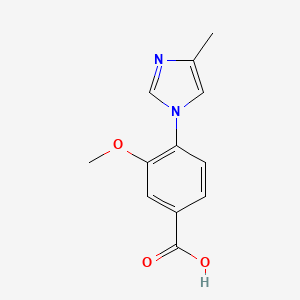
![2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400301.png)
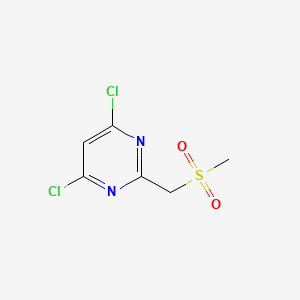


![cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B1400307.png)
